(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. The tert-butyl and methyl groups, along with the dicarboxylate, suggest that this compound could have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom. The 2-methyl group and the 5-oxo group would be on this ring. The dicarboxylate would likely be on the 1-position of the ring, and the tert-butyl group would also be attached at this position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. The presence of the dicarboxylate could make this compound more polar and potentially more soluble in water. The tert-butyl group could increase the hydrophobicity of the compound .Scientific Research Applications
Intermediate in Synthesis Processes
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is utilized as a critical intermediate in the synthesis of various chemical compounds. For instance, it serves as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, highlighting its significance in the development of inhibitors with potential therapeutic applications (Chen Xin-zhi, 2011). The compound is involved in the preparation of diverse piperidine derivatives, offering a wide array of synthetic possibilities for chemical and pharmacological research (A. I. Moskalenko & V. Boev, 2014).
Role in Stereoselective Syntheses
The compound is instrumental in stereoselective syntheses, a critical aspect in the production of enantiomerically pure compounds. For example, it's used in the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, a process that demonstrates the compound's versatility in facilitating reactions that lead to specific stereochemical outcomes (V. Boev, A. I. Moskalenko, S. Belopukhov, & N. M. Przheval’skii, 2015).
Contribution to Structural Chemistry
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is also used in the synthesis of compounds with complex structures, such as Schiff base compounds, which are characterized and analyzed through methods like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. These compounds exhibit interesting structural features like intramolecular hydrogen bonding, which are significant in understanding molecular interactions and stability (N. Çolak, A. Karayel, K. Buldurun, & N. Turan, 2021).
Application in Piperidine Derivative Synthesis
The compound's versatility extends to the synthesis of piperidine derivatives, which are crucial in medicinal chemistry for their potential biological activities. It plays a role in the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to the creation of fused bicyclic systems, demonstrating its utility in complex molecular architecture construction (A. I. Moskalenko & V. Boev, 2014).
Facilitating Molecular Packing Studies
X-ray studies have revealed that certain derivatives of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, such as tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, occur in specific forms conducive to studying molecular packing, driven by strong O-H...O=C hydrogen bonds, contributing to the understanding of molecular structure and interactions (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, & G. Guichard, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLFGKYCFXSEA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.